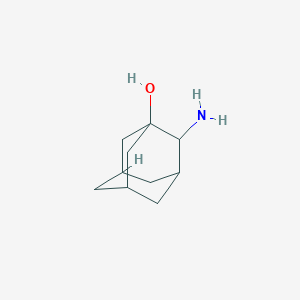
2-Aminoadamantan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
エテホンは、2-クロロエチルホスホン酸としても知られており、農業で広く使用されている植物生長調整剤です。無色の液体で、水と多くの有機溶媒に高度に溶解します。エテホンは、主に綿、小麦、コーヒー、パイナップルなどのさまざまな作物において、果実の成熟、脱落、その他の生育過程を促進するために使用されます .
準備方法
合成経路と反応条件
エテホンは、2-クロロエタノールと三塩化リンと水を反応させることによって合成されます。反応は以下のとおりです。
ClCH2CH2OH+PCl3+H2O→ClCH2CH2P(O)(OH)2+HCl
この反応は通常、反応物を目的の生成物に完全に変換することを確実にするために、制御された条件下で行われます {_svg_2}.
工業的生産方法
工業的な設定では、エテホンは、水の存在下で2-クロロエタノールと三塩化リンを反応させることによって製造されます。反応混合物は、反応を促進するために約90°Cに加熱されます。得られた生成物は、次に蒸留および結晶化によって精製され、高純度のエテホンが得られます .
化学反応の分析
反応の種類
エテホンは、次のようないくつかの種類の化学反応を起こします。
加水分解: エテホンは水中で加水分解し、エチレンガスを放出します。これは、植物の生長を調節する性質の原因となる活性物質です。
一般的な試薬と条件
加水分解: エテホンは、特に酸性条件下では、水溶液中で容易に加水分解します。
生成される主な生成物
エテホンの加水分解と分解によって生成される主な生成物は、エチレンガスであり、強力な植物生長調整剤として作用します .
科学研究の応用
エテホンは、次のような幅広い科学研究の応用を持っています。
農業: エテホンは、綿、小麦、コーヒー、パイナップルなどの作物において、果実の成熟を促進し、果実の脱落を促進し、植物の生長を調節するために広く使用されています.
生物学: エテホンは、エチレンが植物の生理機能と発達に与える影響を研究するために使用されます。
医学: エテホンは、ブチリルコリンエステラーゼ阻害剤としての可能性を秘めた治療薬として研究されています。これは、神経疾患の治療に役立つ可能性があります.
科学的研究の応用
Chemical Properties and Structure
2-Aminoadamantan-1-ol is characterized by its cage-like adamantane structure, which contributes to its distinctive chemical properties. Its molecular formula is C11H19NO, with a molecular weight of approximately 197.28 g/mol. The presence of both amino and hydroxyl functional groups allows for diverse chemical transformations and interactions with biological systems.
Medicinal Chemistry Applications
The primary applications of this compound are found in the field of medicinal chemistry, particularly in the development of drugs targeting neurological disorders and viral infections.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease. It acts as a dopamine receptor agonist, enhancing dopamine synthesis and release, which is crucial for managing symptoms associated with these disorders .
Case Study:
A study published in The Journal of Organic Chemistry highlighted the compound's ability to penetrate the blood-brain barrier effectively, enhancing its potential as a treatment for central nervous system disorders .
Antiviral Properties
In addition to its neuroprotective capabilities, this compound has shown antiviral properties against influenza A viruses by inhibiting viral replication mechanisms. This attribute is particularly valuable in developing antiviral medications .
Data Table: Antiviral Activity Comparison
| Compound | Target Virus | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Influenza A | Inhibits viral replication | |
| Amantadine | Influenza A | Blocks M2 ion channel | |
| Rimantadine | Influenza A | Similar mechanism as amantadine |
Material Science Applications
The unique properties of adamantane derivatives have led to their exploration in material science. Researchers are investigating the potential use of this compound in developing new materials due to its stability and reactivity.
Structural Applications
Due to its rigid structure, this compound can serve as a building block for creating novel polymers and nanostructures. The incorporation of adamantane moieties into polymer chains can enhance thermal stability and mechanical properties .
Case Study:
A research project focused on synthesizing adamantane-containing foldamers demonstrated that these compounds could form stable structures with unique folding properties, potentially leading to applications in drug delivery systems .
Synthetic Biology Applications
The synthesis of peptides incorporating adamantane derivatives has opened new avenues in synthetic biology. This compound can be utilized as a scaffold for designing biomimetic peptides that mimic natural biological functions.
Peptide Synthesis
Researchers have developed methods to synthesize heteropeptides that incorporate the adamantane structure, enhancing their stability and functionality. These peptides can be designed to interact selectively with biological targets, offering potential therapeutic benefits .
Data Table: Peptide Synthesis Using Adamantane Derivatives
作用機序
エテホンは、加水分解によってエチレンガスを放出することによって作用します。エチレンは、果実の成熟、脱落、老化などのさまざまな生理学的プロセスを調節する天然の植物ホルモンです。エチレンの分子標的としては、エチレン受容体と下流のシグナル伝達経路があり、これらは遺伝子発現と細胞応答を調節します .
類似の化合物との比較
エテホンは、エチレンガスを放出する能力を持つため、植物生長調整剤の中でユニークです。類似の化合物としては、次のようなものがあります。
アミノエトキシビニルグリシン: 果実の成熟と脱落を遅らせるために使用されるエチレン生合成阻害剤.
ナフタレン酢酸: 根の形成を促進し、早すぎる果実の落下を防ぐために使用される合成オーキシン.
類似化合物との比較
Ethephon is unique among plant growth regulators due to its ability to release ethylene gas. Similar compounds include:
Aminoethoxyvinylglycine: An ethylene biosynthesis inhibitor used to delay fruit ripening and abscission.
Naphthalene Acetic Acid: A synthetic auxin used to promote root formation and prevent premature fruit drop.
Ethephon’s ability to release ethylene directly makes it particularly effective for applications requiring rapid and controlled ethylene release .
特性
CAS番号 |
17744-02-4 |
|---|---|
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC名 |
2-aminoadamantan-1-ol |
InChI |
InChI=1S/C10H17NO/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6/h6-9,12H,1-5,11H2 |
InChIキー |
PRJMANGDYDEYMM-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3N)O |
正規SMILES |
C1C2CC3CC1CC(C2)(C3N)O |
同義語 |
2-Aminoadamantan-1-ol |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













